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Compound of Interest

Compound Name: UPSEM792

Cat. No.: B12372750

For researchers in neuroscience and drug development, the precise control of neuronal activity
is paramount. Chemogenetics, particularly the use of Pharmacologically Selective Actuator
Modules (PSAMs) and their corresponding Pharmacologically Selective Effector Molecules
(PSEMS), offers a powerful approach for targeted neuronal manipulation. Among the most
advanced PSEMs are the ultrapotent agonists UPSEM792 and uPSEM817, both designed to
activate engineered PSAM#-GlyR and PSAM#-5HT3 ion channels. This guide provides a
detailed comparison of UPSEM792 and uPSEM817, supported by experimental data, to aid
researchers in selecting the optimal compound for their specific experimental needs.

Performance Comparison

Both uPSEM792 and uPSEM817 are highly potent, brain-penetrant agonists for PSAM*-GlyR
and PSAM#-5HTS3, enabling the silencing of targeted neurons with high precision.[1][2][3]
However, they exhibit key differences in their affinity, selectivity, and pharmacokinetic profiles
that can influence experimental outcomes.
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Feature

uPSEM792

uPSEM817

Target Receptors

PSAM4-GIlyR, PSAM4-5HT3[1]

PSAM4-GlyR, PSAM4-5HT3[2]

Binding Affinity (Ki)

0.7 nM for PSAM4-GIyR[1]

0.15 nM for PSAM*-GIyR[2][3]

Potency (ECso)

2.3 nM at PSAM*-GlyR[4]

0.3 nM at PSAM*-GlyR[2]

Selectivity

>10,000-fold for PSAM4-GlyR
over a7-GlyR, a7-5HT3R, and
5-HT3R.[1] 230-fold selectivity
over 0432 nAChR.[1] Weak

partial agonist at a432 nAChR.

5,000 to 10,000-fold for
PSAM#-GlyR over a7-GlyR,
a7-5HT3R, and 5-HT3R.[2][3]
No evident a4f32 nAChR
agonism up to 30 pM.[2][3]

[4]
In Vivo Efficacy (Lowest
) o 1 mg/kg[5] 0.1 mg/kg
Effective Dose in mice)
Brain Penetrance Yes[1] Yes|[2]

Pharmacokinetics (in Rhesus

Half-life of ~90 minutes.[6]
Peak concentration in brain

Half-life of ~70 minutes.[6]
Peak concentration in brain

parenchyma ~50 nM.[4]

Macaques) parenchyma ~255 nM.[4] CSF:plasma ratio of 0.45.[4]
CSF:plasma ratio of 0.62.[4] Preferentially distributes to
parenchyma over CSF.[4]
. . Soluble to 20 mM in water and
Solubility Soluble to 100 mM in water.[1]

100 mM in DMSO.

Potential Off-Target Effects

Weak partial agonism at a4p2
NAChR may lead to off-target
effects at higher
concentrations.[4] In some
neuronal types, activation of
PSAM#-GlyR by uPSEM792
can lead to excitation instead
of inhibition due to shifts in the

chloride reversal potential.[7]

[8]

Higher selectivity profile
suggests a lower risk of off-
target effects compared to
UPSEM792.[2][3]

P-glycoprotein (PgP) Substrate

No[1][3]

No[2][3]
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Key Considerations for Experimental Design

The choice between uUPSEM792 and uPSEM817 will depend on the specific requirements of
the experiment:

o For maximal potency and selectivity, UPSEMS817 is the superior choice. Its higher affinity and
lack of significant off-target agonism at a432 nAChR minimize the risk of confounding
effects, making it ideal for experiments requiring highly specific neuronal silencing.[2][3]

o For studies where water solubility is a primary concern, UPSEM792 offers a significant
advantage with its high solubility in aqueous solutions.[1]

e Pharmacokinetic profiles should be considered for dosing regimens. While both compounds
are brain penetrant, UPSEM817's preferential distribution to the brain parenchyma might be
advantageous for targeting neurons within the brain tissue itself.[4]

e The potential for excitatory effects with PSAM#-GlyR activation must be considered. As
demonstrated in studies with uPSEM792, activating a chloride-permeable channel can lead
to depolarization and neuronal activation in cells with a high intracellular chloride
concentration.[7][8] This highlights the importance of validating the inhibitory effect of the
PSAM/PSEM system in the specific neuronal population of interest.

Signaling Pathway and Experimental Workflow

The activation of PSAM#-GlyR or PSAM#-5HT3 by uPSEM792 or uPSEM817 leads to the
opening of a chloride-permeable ion channel. In most mature neurons, the resulting influx of
chloride ions causes hyperpolarization of the cell membrane, leading to neuronal silencing.

Intracellular Space

Extracellular Space Cell Membrane

UPSEM792 or uPSEM817 SR SES PSAM--GIyR / PSAM-5HT3 _ | Opens Channel
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Caption: Signaling pathway of uPSEM-mediated neuronal silencing.

A typical experimental workflow for utilizing uPSEM792 or uPSEMS817 in vivo involves viral-
mediated expression of the PSAM receptor in the target neuronal population, followed by
systemic administration of the uPSEM agonist.

1. Viral Vector Injection

(AAV-flex-PSAM4-GIyR)

2. Receptor Expression
(2-3 weeks)

3. uUPSEM Administration
(i.p. or s.c.)

4. Behavioral/Physiological Assay

Click to download full resolution via product page

Caption: General in vivo experimental workflow.

Experimental Protocols

The following are summaries of key experimental protocols described in the cited literature.

In Vivo Neuronal Silencing in Mice

This protocol, adapted from Magnus et al., 2019, demonstrates the in vivo efficacy of UPSEMs.

[3][5]

o Stereotactic Surgery: An adeno-associated virus (AAV) encoding a Cre-dependent PSAM?*-
GlyR is injected into the substantia nigra pars reticulata (SNr) of a Cre-driver mouse line.
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Recovery and Expression: Mice are allowed to recover for at least 3 weeks to ensure robust
receptor expression.

Behavioral Assay: Mice are placed in an open field arena, and baseline rotational behavior is
recorded.

uPSEM Administration: uPSEM792 (1 mg/kg) or uPSEM817 (0.1 mg/kg) is administered via
intraperitoneal (i.p.) injection.

Post-injection Monitoring: Contralateral rotations are recorded for 3-4 hours post-injection. A
significant increase in contralateral rotations indicates successful unilateral silencing of the
SNr.

Pharmacokinetic Analysis in Non-human Primates

This protocol is based on the study by Galvan et al., 2022, characterizing the pharmacokinetics

of UPSEMSs in rhesus macaques.[4][9]

Animal Preparation: Rhesus macaques are anesthetized, and intravenous and cerebrospinal
fluid (CSF) catheters are placed.

uPSEM Administration: uPSEM792 (0.87 mg/kg) or uPSEM817 (0.064 mg/kg) is
administered either subcutaneously (s.c.) or intravenously (i.v.).

Sample Collection: Blood and CSF samples are collected at various time points over 48
hours.

Brain Microdialysis: For a subset of animals, a microdialysis probe is inserted into the
putamen to collect interstitial fluid from the brain parenchyma.

Sample Analysis: The concentrations of the uPSEM and potential metabolites in plasma,
CSF, and microdialysate are quantified using liquid chromatography-mass spectrometry (LC-
MS).

Conclusion

Both uPSEM792 and uPSEM817 are powerful tools for chemogenetic research. uPSEM817
stands out for its superior potency and selectivity, making it the preferred choice for
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experiments demanding the highest level of precision and minimal off-target risk. uPSEM792,
with its high water solubility, remains a valuable alternative, particularly when ease of
formulation is a critical factor. Researchers should carefully consider the specific goals and
constraints of their experiments, including the neuronal population under investigation and the
potential for non-canonical effects of chloride channel activation, to make an informed decision
between these two exceptional chemogenetic actuators.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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